molecular formula C7H5ClF3NO2S B1454241 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide CAS No. 874814-71-8

2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B1454241
CAS No.: 874814-71-8
M. Wt: 259.63 g/mol
InChI Key: IWTCGTRWYQNYPO-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide (CAS: 874814-71-8) is a substituted benzene sulfonamide featuring a chloro (-Cl) group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. Its molecular formula is C₇H₅ClF₃NO₂S, with a molecular weight of 259.63 g/mol .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-5-3-1-2-4(7(9,10)11)6(5)15(12,13)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTCGTRWYQNYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249705
Record name 2-Chloro-6-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874814-71-8
Record name 2-Chloro-6-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874814-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide, a compound belonging to the sulfonamide class, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H4ClF3N2O2S
  • Molecular Weight : 256.63 g/mol
  • Chemical Structure :
    Cl C6H3 CF3 SO2NH2\text{Cl C}_6\text{H}_3\text{ CF}_3\text{ SO}_2\text{NH}_2

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules.

Target Interactions

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in bacterial metabolism. It exhibits inhibitory effects on key enzymes, which can disrupt bacterial cell functions and lead to cell death. The sulfonamide moiety is particularly important for its antibacterial properties, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various strains of bacteria. Studies have reported the following Minimum Inhibitory Concentration (MIC) values:

Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

These values indicate that the compound is particularly effective against Gram-positive bacteria.

Cardiovascular Effects

In vitro studies using isolated rat heart models have demonstrated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. For instance, experiments indicated that 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure significantly compared to control compounds, suggesting potential cardiovascular effects relevant to drug development.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted that this compound effectively resensitized methicillin-resistant Staphylococcus aureus (MRSA) strains to β-lactam antibiotics when used in combination therapies. This finding emphasizes the potential of this compound in overcoming antibiotic resistance.
  • Structure-Activity Relationship (SAR) : Research has explored the SAR of various sulfonamide derivatives, revealing that modifications in the trifluoromethyl group can enhance antibacterial potency while reducing mammalian toxicity. This suggests a pathway for designing safer and more effective antimicrobial agents based on this scaffold.

Scientific Research Applications

While the search results do not provide extensive details specifically on the applications of "2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide," they do offer some related information that can be pieced together. Here's a summary based on the available data:

Potential Applications and Research Areas

  • Intermediate in Herbicide Synthesis: 2-Chloro-6-trifluoromethyl benzene sulfonyl chloride is used as an intermediate in the synthesis of agricultural herbicides like penoxsulam .
  • Pharmaceutical Applications: 2-Trifluoromethylbenzenesulfonamide derivatives have medical applications related to hyperuricemia and gout treatment. They act as URAT1 inhibitors and can be used to prepare medicines for treating hyperuricemia and gout .
  • Related Compounds as Anticancer Agents: Chalcone-sulfonamide hybrids, which are structurally related, are being explored for synergistic anticancer activity .
  • Uric Acid Level Management: 2-Trifluoromethyl benzene sulfonamide derivatives can reduce serum uric acid concentration and treat conditions related to abnormal uric acid levels, such as gout, recurrent gout attacks, gouty arthritis, and hyperuricemia .

Chemical Properties and Safety

  • Structure: The compound has the molecular formula C7H6F3NO2S .
  • Use as a Buffering Agent: It can be used as a non-ionic organic buffering agent in cell cultures, with a pH range of 6-8.5 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide with analogous compounds in terms of structure, functional groups, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 874814-71-8 C₇H₅ClF₃NO₂S 259.63 Sulfonamide, -Cl, -CF₃ Pharmaceutical intermediates
2-Chloro-6-(trifluoromethyl)pyridine 39890-95-4 C₆H₃ClF₃N 181.54 Pyridine ring, -Cl, -CF₃ Agrochemical synthesis
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol 76041-74-2 C₆H₃ClF₃NS 213.60 Pyridine ring, -Cl, -CF₃, -SH Ligand in catalysis
2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile 1361852-29-0 C₇H₂ClF₃N₂ 218.55 Pyridine ring, -Cl, -CF₃, -CN Building block for heterocycles

Key Observations:

Core Structure: The target compound contains a benzene ring, distinguishing it from pyridine-based analogs (e.g., CAS 39890-95-4) . Benzene derivatives generally exhibit higher electron density compared to pyridines, affecting reactivity in electrophilic substitutions. The sulfonamide group (-SO₂NH₂) in the target compound provides hydrogen-bonding capability, enhancing its utility in drug design compared to non-sulfonamide analogs like 2-Chloro-6-(trifluoromethyl)pyridine .

Functional Group Influence :

  • The -CF₃ group in all listed compounds contributes to metabolic stability and lipophilicity, critical for bioavailability in pharmaceuticals .
  • Pyridine-thiol derivatives (e.g., CAS 76041-74-2) introduce a thiol (-SH) group, enabling metal coordination for catalytic applications, unlike the sulfonamide group .

Synthetic Utility :

  • Sulfonamide derivatives like the target compound are often intermediates in antibiotic or diuretic drug synthesis , leveraging their ability to mimic biological sulfonamide motifs .
  • Pyridine-carbonitriles (e.g., CAS 1361852-29-0) serve as precursors for synthesizing fused heterocycles, such as triazoles, due to their reactive nitrile group .

Research Findings and Data Gaps

  • Reactivity : The chloro group in the target compound is susceptible to nucleophilic substitution, similar to pyridine analogs. However, steric hindrance from the -CF₃ group may reduce reaction rates compared to less bulky derivatives .
  • Thermal Stability : Pyridine-thiol derivatives (CAS 76041-74-2) exhibit a melting point of 145–149°C, whereas data for the target compound’s thermal properties remain unreported .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-6-(trifluoromethyl)benzene-1-sulfonamide generally proceeds via the sulfonyl chloride intermediate (2-chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride), which is then converted to the sulfonamide by reaction with ammonia or an amine source.

Preparation of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl Chloride

Starting Material: 2-chloro-6-trifluoromethylaniline or related derivatives.

Key Steps:

Reaction Conditions and Yields:

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (HPLC %)
Diazotization HCl, NaNO2, 0–5 °C 0–5 1–2 hours
Sulfonylation CuSO4, NaHSO3, 50–60 °C 50–60 1–1.5 hours
Extraction & Purification CH2Cl2 extraction, drying, vacuum distillation 80–83 98–99

This method yields the sulfonyl chloride intermediate with high purity (~98%) and total recovery around 80–83%, suitable for industrial scale production.

Conversion of Sulfonyl Chloride to Sulfonamide

Procedure:

  • The sulfonyl chloride intermediate is reacted with ammonia or an amine source (e.g., ammonium hydroxide or aniline derivatives) in a suitable solvent such as ethanol or dichloromethane.
  • The reaction is typically carried out at room temperature with stirring until completion (monitored by TLC).
  • The sulfonamide precipitates out or is isolated by extraction, filtration, and washing.

Example from Literature:

  • Reaction of benzenesulfonyl chloride derivatives with ammonia in ethanol at room temperature for 1 hour yields the corresponding sulfonamide with yields around 80% and good purity.
  • Similar sulfonamide syntheses have been reported using sodium carbonate as a base in dichloromethane at room temperature, followed by aqueous workup and purification.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents & Conditions Temperature (°C) Time Yield (%) Notes
1 Diazotization of 2-chloro-6-trifluoromethylaniline HCl, NaNO2 0–5 1–2 h Temperature control critical
2 Sulfonyl chloride formation CuSO4, NaHSO3, HCl 50–60 1–1.5 h 80–83 Extract with CH2Cl2, dry, purify
3 Conversion to sulfonamide NH3 or amine, EtOH or CH2Cl2 Room temp ~1 h ~80 Stirring, TLC monitoring

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide, and how are intermediates purified?

Synthesis typically begins with halogenated aromatic precursors. For example, sulfonamide formation involves substituting a sulfonyl chloride group with an amine under basic conditions (e.g., using triethylamine in THF) . Key intermediates like 2-Chloro-6-(trifluoromethyl)benzyl bromide (a precursor) are synthesized via bromination of methyl-substituted aromatics . Purification often employs column chromatography or recrystallization, with reaction progress monitored via thin-layer chromatography (TLC) .

Q. How is the compound characterized to confirm structural identity and purity?

Structural confirmation relies on spectroscopic methods:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify substitution patterns and trifluoromethyl group integrity.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass ~283.95 g/mol for C7_7H4_4ClF3_3NO2_2S).
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

Q. What solvents and reaction conditions optimize yield during sulfonamide formation?

Polar aprotic solvents (e.g., THF, DMF) are preferred due to their ability to stabilize intermediates. Reactions are conducted at room temperature or under mild heating (40–60°C) to avoid decomposition of the trifluoromethyl group. Triethylamine is commonly used to scavenge HCl generated during sulfonamide formation .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of the -CF3_3 group deactivates the benzene ring, directing electrophilic substitution to the para position relative to the sulfonamide. Steric hindrance from -CF3_3 and -Cl substituents necessitates optimized catalysts (e.g., Pd-based systems) for Suzuki-Miyaura couplings. Kinetic studies show slower reaction rates compared to non-fluorinated analogs, requiring elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

Discrepancies may arise from impurities (e.g., unreacted sulfonyl chloride) or solvent-dependent conformational changes. Mitigation steps include:

  • Repurification : Column chromatography with gradient elution.
  • Crystallography : X-ray analysis to confirm binding modes (as seen in phosphazene-sulfonamide complexes) .
  • Dose-Response Curves : Re-evaluating IC50_{50} values under standardized assay conditions .

Q. How is the compound utilized in medicinal chemistry for target validation?

The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, making it a candidate for protease or kinase inhibition. For example, structural analogs like begacestat (a γ-secretase inhibitor for Alzheimer’s) highlight the scaffold’s potential in CNS drug discovery . Computational docking studies guide modifications to enhance binding affinity while minimizing off-target effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Large-scale reactions risk racemization due to prolonged heating. Solutions include:

  • Chiral Auxiliaries : Using enantiopure amines during sulfonamide formation.
  • Continuous Flow Systems : Minimizing residence time to preserve stereochemistry .

Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

Common issues and fixes:

  • Intermediate Degradation : Use inert atmospheres (N2_2) and low-temperature storage.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine) and employ scavengers like molecular sieves .

Q. What analytical techniques differentiate polymorphic forms of the sulfonamide?

  • PXRD : Identifies crystalline phases.
  • DSC/TGA : Assesses thermal stability and phase transitions.
  • Solid-State NMR : Probes hydrogen-bonding networks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide

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